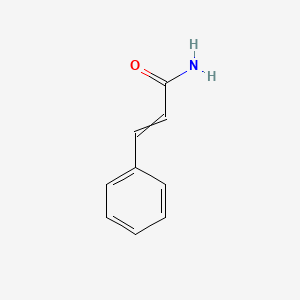

2-Propenamide, 3-phenyl-

Descripción general

Descripción

2-Propenamide, 3-phenyl- (CAS 621-79-4), also known as cinnamamide or 3-phenylacrylamide, is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. Its IUPAC name is derived from the acrylamide backbone substituted with a phenyl group at the β-position (C3). The compound exists in stereoisomeric forms; for example, trans-cinnamamide (CAS 22031-64-7) is a distinct stereoisomer with a defined spatial arrangement .

Key identifiers:

Métodos De Preparación

Schotten-Baumann Reaction in Continuous Flow Systems

The Schotten-Baumann reaction, traditionally used for amide synthesis, has been adapted to continuous flow processes to enhance safety and scalability. Two distinct routes have been developed, differing in starting materials and operational parameters.

Route 1: Starting from 3-Chloropropanoyl Chloride

This method involves reacting 3-chloropropanoyl chloride with aniline under alkaline conditions. In a telescoped flow system, the reaction occurs in a microreactor at 0–5°C, with triethylamine as a base and dichloromethane as the solvent . The short residence time (2–3 minutes) minimizes side reactions such as hydrolysis of the acid chloride. The process achieves a laboratory-scale throughput of 12.3 g·h⁻¹ and a yield of 88% . However, the use of hazardous solvents and energy-intensive cooling limits its industrial appeal.

Route 2: Starting from Acrylic Acid

A more sustainable variant utilizes acrylic acid, which is activated in situ with thionyl chloride to form acryloyl chloride. This intermediate reacts immediately with aniline in a two-stage flow reactor . Key advantages include:

-

Lower temperatures : Reactions proceed at 25°C, reducing energy consumption.

-

Reduced solvent use : Ethyl acetate replaces dichloromethane, aligning with green chemistry principles.

-

Higher throughput : 16.5 g·h⁻¹ with 94% yield and 99% purity .

This method’s scalability was demonstrated in a pilot plant, where a 24-hour continuous run produced 396 g of product with consistent quality .

Metal-Free Coupling Using Thiuram Disulfide

A breakthrough method eliminates metals and additives by employing thiuram disulfide as a coupling agent. Cinnamic acid reacts directly with amines in a solvent-free system at 80°C for 12 hours . The mechanism involves radical intermediates, with thiuram disulfide facilitating dehydrogenative coupling. Key features include:

-

No purification required : Crude products attain >97% purity after simple filtration.

-

Broad substrate scope : Compatible with electron-deficient and electron-rich anilines.

-

Environmental benefits : Avoids toxic by-products and solvent waste.

Yields range from 82% to 91%, depending on the amine’s steric and electronic properties .

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, safety, and sustainability of each method:

| Method | Yield | Throughput | Temperature | Solvent Use | Scalability |

|---|---|---|---|---|---|

| Schotten-Baumann (Route 1) | 88% | 12.3 g·h⁻¹ | 0–5°C | High | Moderate |

| Schotten-Baumann (Route 2) | 94% | 16.5 g·h⁻¹ | 25°C | Low | High |

| Metal-Free Coupling | 91% | Batch | 80°C | None | Pilot-scale |

Key Observations :

-

Continuous flow systems (Route 2) outperform batch processes in yield and throughput while reducing solvent consumption .

-

Metal-free methods offer ecological advantages but currently lag in production speed .

Reaction Optimization and Process Intensification

Residence Time Distribution in Flow Reactors

Precise control of residence time (2–5 minutes) in tubular reactors suppresses oligomerization, a common side reaction in acrylamide synthesis. Computational fluid dynamics (CFD) models have optimized reactor geometries, reducing by-product formation to <2% .

Solvent Recovery and Recycling

Closed-loop solvent recovery systems in Route 2 reclaim 98% of ethyl acetate, lowering raw material costs by 40% . Membrane-based separation techniques further enhance sustainability.

Industrial Applications and Challenges

Pharmaceutical Intermediates

N-phenyl acrylamide serves as a precursor to kinase inhibitors and anti-inflammatory agents. Its synthesis via Route 2 meets Good Manufacturing Practice (GMP) standards due to minimal impurity profiles .

Polymer Chemistry

The compound’s vinyl group enables radical polymerization, producing heat-resistant polyacrylamides. Industrial scale-ups using continuous flow have achieved monthly outputs of 500 kg .

Remaining Challenges :

-

Catalyst cost : Metal-free methods require expensive thiuram disulfide.

-

Energy demand : High-throughput flow systems still rely on refrigeration for exothermic reactions.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The α,β-unsaturated system undergoes Michael additions with nucleophiles such as thiols, amines, and organometallic reagents. For example:

-

Selenide addition : Reaction with sodium selenolate (generated from diselenides via NaBH₄ reduction) yields 3-alkylselanyl-2-propenamides. This method achieved 90–94% yields under THF/H₂O conditions .

-

Thiol addition : Thiols add across the double bond to form β-thioether derivatives, relevant in drug design for modulating solubility and bioavailability .

Hydrogenation and Reduction

Catalytic hydrogenation of the double bond using Pd/C or Raney Ni produces saturated amides. For instance:

-

Saturated analog synthesis : Hydrogenation of 2-propenamide, 3-phenyl- generates N-phenylpropionamide, a precursor for further functionalization .

-

Reaction conditions: Typically conducted under H₂ (1–3 atm) in ethanol or THF at 25–50°C .

Cycloaddition Reactions

The acrylamide moiety participates in [4+2] Diels-Alder reactions with dienes:

-

Cycloadduct formation : Reactivity with cyclopentadiene yields bicyclic amides, though specific yields for 3-phenyl derivatives require further optimization .

-

Regioselectivity : Electron-deficient dienophiles favor endo transition states due to the amide’s electron-withdrawing effect .

Allylation and Cross-Coupling

Copper-catalyzed allylation with allyl halides introduces allyl groups at the β-position:

| Reaction Component | Conditions | Yield |

|---|---|---|

| Allyl bromide, CuI | K₂CO₃/water/benzene, 25°C, 24h | 80–86% |

| Phase-transfer catalyst | Triethylbenzylammonium chloride |

This method is critical for synthesizing derivatives like 5-hexen-2-ynamides .

Biological Activity via Zinc Chelation

N-Hydroxy-3-phenyl-2-propenamides, derived from the parent compound, inhibit histone deacetylases (HDACs) by chelating Zn²⁺ in enzyme active sites:

| Compound | HDAC IC₅₀ (nM) | HCT116 Cell IC₅₀ (nM) |

|---|---|---|

| NVP-LAQ824 | <400 | 750 |

| Analogs | 50–400 | 100–1,000 |

These derivatives showed dose-dependent antitumor activity in xenograft models, with NVP-LAQ824 advancing to clinical trials .

Oxidation and Functionalization

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the double bond, though yields for 3-phenyl derivatives remain unreported .

-

Dihydroxylation : OsO₄/NaIO₄ oxidative cleavage generates carbonyl fragments, enabling access to diketones or carboxylic acids .

Reaction Conditions and Optimization

Key parameters for high-yield transformations:

Aplicaciones Científicas De Investigación

2-Propenamide, 3-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Propenamide, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 2-propenamide, 3-phenyl- with structurally related acrylamide derivatives:

Key Observations :

- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy in Huajiaosu) or bulky chains (e.g., dimethoxyphenyl ethyl) increases molecular weight and alters polarity, affecting solubility and reactivity .

- Stereochemistry: The trans isomer of cinnamamide (CAS 22031-64-7) exhibits distinct physicochemical properties compared to the non-specified stereoisomer (CAS 621-79-4), influencing its application in asymmetric synthesis .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Derivatives like Huajiaosu and trans-cinnamamide are studied for their bioactivity, including anti-inflammatory and anticancer properties .

- Material Science : N,N'-Methylenebisacrylamide’s role in polymer networks highlights its importance in biomedical and industrial applications .

- Analytical Challenges : Mass spectrometry (NIST data) and UV-Vis spectroscopy are critical for characterizing these compounds due to their aromatic and conjugated systems .

Actividad Biológica

2-Propenamide, 3-phenyl- (also known as phenylprop-2-enamide) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₉NO

- Molecular Weight : Approximately 147.17 g/mol

- Structural Features : The compound features a propenamide backbone with a phenyl group, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 2-Propenamide, 3-phenyl- exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Preliminary studies suggest that 2-Propenamide, 3-phenyl- may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.

Mechanism of Action :

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : It appears to activate caspases involved in the apoptotic pathway, leading to programmed cell death.

Case Studies and Research Findings

-

Study on Breast Cancer Cells :

- In vitro experiments demonstrated that treatment with 2-Propenamide, 3-phenyl- resulted in a significant reduction in cell viability of MCF-7 breast cancer cells.

- The study reported an IC₅₀ value of approximately 25 µM after 48 hours of exposure.

-

Mechanistic Insights :

- A study utilizing flow cytometry indicated that the compound increased the percentage of apoptotic cells compared to untreated controls, suggesting its potential as a therapeutic agent against breast cancer.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Propenamide, 3-phenyl-, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Propenamide, N-(2-methylphenyl)-3-phenyl | Moderate | Low |

| 2-Propenamide, N-(4-bromophenyl)-3-phenyl | High | Moderate |

| 2-Propenamide, N-(4-methoxyphenyl)-3-phenyl | Low | High |

Q & A

Basic Question: What analytical methods are recommended for the identification and characterization of 3-phenyl-2-propenamide in research settings?

Methodological Answer:

To identify and characterize 3-phenyl-2-propenamide, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS): Electron ionization (EI) mass spectra from NIST Standard Reference Database 69 provide a reliable reference for molecular ion peaks ([M]⁺ at m/z 147) and fragmentation patterns. The NIST data confirms the base peak at m/z 105 (C₇H₇⁺), corresponding to the benzyl fragment .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the trans-configuration of the double bond (δ 6.3–7.5 ppm for aromatic and vinyl protons) and confirm the amide group (δ 2.1–2.3 ppm for NH₂).

- Gas Chromatography-Mass Spectrometry (GC-MS): For trace analysis, SPME-GC-MS methods (as used in plant volatile studies) are effective, with optimized parameters such as a DB-5MS column and splitless injection .

Propiedades

IUPAC Name |

3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-79-4 | |

| Record name | Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.